REACTION_CXSMILES
|
[NH2:1]CC1(CC2CC2)CCN(S(NCC)(=O)=O)CC1.Cl[C:20]1[C:28]([F:29])=[CH:27][CH:26]=[C:25]([F:30])[C:21]=1[C:22](Cl)=[O:23]>>[F:29][C:28]1[CH:20]=[C:21]([C:25]([F:30])=[CH:26][CH:27]=1)[C:22]([NH2:1])=[O:23]
|
Name
|
4-Aminomethyl-4-(cyclopropylmethyl)-N-ethylpiperidine-1-sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NCC1(CCN(CC1)S(=O)(=O)NCC)CC1CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C(=CC=C1F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C(=O)N)C(=CC1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |